molecular formula C18H15ClN4O2S B5487721 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

Cat. No.: B5487721
M. Wt: 386.9 g/mol
InChI Key: OCFGGPVSKBRBIE-ZHACJKMWSA-N
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Description

1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, a chlorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activities, and study their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorophenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-methoxyaniline and isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-hydroxyphenyl)urea
  • 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-aminophenyl)urea

Uniqueness

1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-25-15-9-5-4-8-14(15)20-17(24)21-18-23-22-16(26-18)11-10-12-6-2-3-7-13(12)19/h2-11H,1H3,(H2,20,21,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGGPVSKBRBIE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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